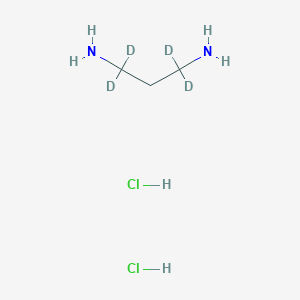
3-(1-ethyl-1H-pyrazol-4-yl)thiomorpholine dihydrochloride
Vue d'ensemble
Description
3-(1-ethyl-1H-pyrazol-4-yl)thiomorpholine dihydrochloride is an organic compound . It is one of numerous organic compounds composing American Elements’s comprehensive catalog of life science products . The compound has a molecular weight of 270.23 .
Molecular Structure Analysis
The molecular structure of 3-(1-ethyl-1H-pyrazol-4-yl)thiomorpholine dihydrochloride is represented by the chemical formula C9H17Cl2N3S . The InChI code for the compound isInChI=1S/C9H15N3S.2ClH/c1-2-12-6-8(5-11-12)9-7-13-4-3-10-9;;/h5-6,9-10H,2-4,7H2,1H3;2*1H . Physical And Chemical Properties Analysis
The compound appears as a powder . It has a molecular weight of 270.23 . The storage temperature for this compound is room temperature .Applications De Recherche Scientifique
Pharmaceutical Research: Anticonvulsant Properties
The pyrazole scaffold, which is part of the molecular structure of 3-(1-ethyl-1H-pyrazol-4-yl)thiomorpholine dihydrochloride, has been associated with various biological activities, including anticonvulsant effects . This compound could be pivotal in the development of new medications for the treatment of epilepsy and other seizure disorders.
Cancer Therapy: Anti-Cancer Activity
Research indicates that pyrazole derivatives exhibit anti-cancer properties . The compound may be used in the synthesis of novel chemotherapeutic agents that target specific cancer cells while minimizing damage to healthy cells.
Anti-Inflammatory Agents
The anti-inflammatory potential of pyrazole compounds makes them candidates for the creation of new anti-inflammatory drugs . Such drugs could be beneficial in treating chronic inflammatory diseases like arthritis, without the side effects associated with current treatments.
Antibacterial Applications
Pyrazole derivatives have shown promise as antibacterial agents . The subject compound could be used in the synthesis of new antibiotics, especially in an era where antibiotic resistance is a growing concern.
Analgesic Development
The analgesic properties of pyrazole-related compounds suggest that 3-(1-ethyl-1H-pyrazol-4-yl)thiomorpholine dihydrochloride could be used in the development of pain-relief medications . These could offer an alternative to opioids, potentially reducing the risk of addiction.
Agricultural Chemistry: Herbicidal Activity
Pyrazole compounds have been identified as having herbicidal properties . This compound could be explored for its potential use in creating more effective and environmentally friendly herbicides.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(1-ethylpyrazol-4-yl)thiomorpholine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3S.2ClH/c1-2-12-6-8(5-11-12)9-7-13-4-3-10-9;;/h5-6,9-10H,2-4,7H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMVKWYSJQLAQAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2CSCCN2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Cl2N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-ethyl-1H-pyrazol-4-yl)thiomorpholine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Chloro-3-methyl-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1459340.png)




![2-{[(tert-Butoxy)carbonyl]amino}-3-(3-fluoro-4-methoxyphenyl)propanoic acid](/img/structure/B1459351.png)




![3-Chloro-2-[[(3S)-pyrrolidin-3-yl]oxymethyl]-5-(trifluoromethyl)pyridine;hydrochloride](/img/structure/B1459358.png)


